N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea

Description

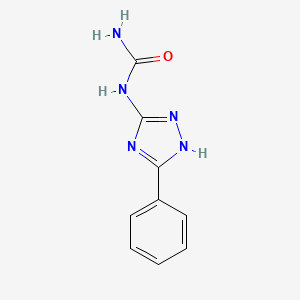

Structure

3D Structure

Properties

IUPAC Name |

(5-phenyl-1H-1,2,4-triazol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8(15)12-9-11-7(13-14-9)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQGXFJIPMDCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985083 | |

| Record name | N-(5-Phenyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6642-32-6 | |

| Record name | N-(3-Phenyl-1H-1,2,4-triazol-5-yl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-163498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-69198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-67820 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737892 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Phenyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-5-UREIDO-1,2,4-TRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66H22XI3IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the heterocyclic compound, N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea. This molecule, belonging to the versatile 1,2,4-triazole class, holds potential for various applications in medicinal chemistry and drug discovery due to the known broad-spectrum biological activities of this scaffold.

Compound Profile

This compound is a small molecule featuring a central 1,2,4-triazole ring substituted with a phenyl group and a urea moiety. The presence of these functional groups imparts specific chemical properties and potential for biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₅O | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| CAS Number | 6642-32-6 | [1] |

| IUPAC Name | N-(5-phenyl-1H-1,2,4-triazol-3-yl)urea | [1] |

| Synonyms | (5-Phenyl-1,2,4-triazol-3-yl)urea, 3-Phenyl-5-ureido-1,2,4-triazole | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-amino-5-phenyl-1H-1,2,4-triazole. The second step is the formation of the urea moiety by reacting the aminotriazole with a suitable reagent.

Step 1: Synthesis of 3-amino-5-phenyl-1H-1,2,4-triazole

This intermediate can be prepared via the cyclization of benzohydrazide with a suitable cyclizing agent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzohydrazide (1 equivalent) in an appropriate solvent such as ethanol.

-

Reagent Addition: To this solution, add a cyclizing agent like urea or a derivative (1.1 equivalents). The use of a mild base may be required to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 3-amino-5-phenyl-1H-1,2,4-triazole.

Step 2: Synthesis of this compound

The final product is synthesized by the reaction of the aminotriazole intermediate with an isocyanate source.

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-amino-5-phenyl-1H-1,2,4-triazole (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: To this suspension, add a solution of an in-situ generated or commercially available isocyanate, such as that derived from the reaction of an amine with phosgene or a phosgene equivalent, or more conveniently, by reacting the amine with sodium isocyanate in an acidic medium[2][3]. For the synthesis of the parent urea, the use of an agent like potassium isocyanate in water is a simple and efficient method[3]. Alternatively, direct reaction with urea can be employed, often requiring heating.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the product often precipitates from the reaction mixture. Collect the solid by filtration and wash with a cold solvent to remove any unreacted starting materials. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the phenyl protons. - Broad singlets for the -NH protons of the urea and triazole ring, which are exchangeable with D₂O. The chemical shifts for urea NH protons are typically observed between δ 7.8 and 9.8 ppm[4]. |

| ¹³C NMR | - Resonances for the phenyl carbons. - Signals for the triazole ring carbons. - A characteristic signal for the urea carbonyl carbon (C=O) typically in the range of δ 150-160 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations for the urea and triazole NH groups (around 3200-3400 cm⁻¹). - C=O stretching of the urea group (around 1650-1690 cm⁻¹)[4][5]. - C=N stretching of the triazole ring (around 1550-1600 cm⁻¹)[6]. - Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (203.20 g/mol ). - Characteristic fragmentation patterns involving the loss of the urea moiety and cleavage of the triazole ring. |

Potential Biological Significance and Applications

While specific biological data for this compound is not extensively reported, the 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 1,2,4-triazole have demonstrated a wide array of biological activities.

Diagram 2: Potential Applications of 1,2,4-Triazole Derivatives

Caption: Diverse biological activities of 1,2,4-triazole derivatives.

The diverse bioactivities associated with the 1,2,4-triazole nucleus suggest that this compound could be a valuable candidate for further investigation in various drug discovery programs. The urea moiety can also contribute to biological activity by forming hydrogen bonds with target proteins.

Conclusion

This technical guide outlines the synthesis and expected characterization of this compound. The provided protocols offer a clear pathway for the preparation of this compound, and the summarized characterization data will aid in its structural verification. Given the established pharmacological importance of the 1,2,4-triazole scaffold, this molecule represents a promising starting point for the development of new therapeutic agents. Further biological evaluation is warranted to explore its full potential.

References

- 1. This compound | C9H9N5O | CID 222304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Urea derivative synthesis by amidation [organic-chemistry.org]

- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 4. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urea [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea, a molecule of interest for researchers, scientists, and professionals in drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a plausible experimental protocol for its synthesis and characterization.

Core Spectroscopic Data

The structural integrity of this compound is established through various spectroscopic techniques. The key data is summarized below for ease of reference and comparison.

Table 1: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data/Peaks |

| ¹H NMR | Data not explicitly found in the searched literature. Expected signals would include aromatic protons of the phenyl group, and protons associated with the triazole and urea moieties. |

| ¹³C NMR | Spectra available, though specific chemical shifts require direct consultation of primary sources.[1][2] |

| IR Spectroscopy | Spectra available, typically recorded using a KBr wafer technique.[1] Key absorptions would be expected for N-H, C=O, C=N, and aromatic C-H bonds. |

| Mass Spectrometry | Molecular Formula: C₉H₉N₅O, Molecular Weight: 203.20 g/mol .[1] Fragmentation patterns would be contingent on the ionization method used. |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not explicitly found in the searched literature, a general methodology can be inferred from the synthesis of related 1,2,4-triazole and urea derivatives. The following represents a plausible synthetic route and the methodologies for spectroscopic analysis.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: the formation of the 3-phenyl-1H-1,2,4-triazol-5-amine precursor, followed by the introduction of the urea moiety.

Caption: Plausible synthetic workflow for this compound.

Detailed Methodology:

-

Synthesis of the Triazole Precursor: The synthesis of 3,5-disubstituted 1,2,4-triazoles can be achieved through various reported methods. A common approach involves the cyclization of acyl-thiosemicarbazides. For the synthesis of 3-phenyl-1H-1,2,4-triazol-5-amine, one could react a benzoyl derivative with aminoguanidine.

-

Urea Moiety Introduction: The formation of the urea linkage can be accomplished by reacting the precursor, 3-phenyl-1H-1,2,4-triazol-5-amine, with an isocyanate-generating reagent. A method described for similar compounds involves the use of triphosgene in the presence of a base like triethylamine to form an in-situ isocyanate, which is then reacted with an appropriate amine.

Spectroscopic Analysis Protocols

The characterization of the synthesized this compound would follow standard analytical procedures.

Caption: General workflow for the spectroscopic analysis of the target compound.

Detailed Methodologies:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). The purified compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.

-

Mass Spectrometry: The mass spectrum would be acquired using a mass spectrometer, with techniques such as Electrospray Ionization (ESI) being common for such compounds. This would confirm the molecular weight and provide information about the fragmentation pattern.

Potential Biological Relevance

While specific signaling pathways for this compound have not been detailed in the reviewed literature, the 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide range of biologically active compounds. Derivatives of 1,2,4-triazole are known to exhibit various activities, including antifungal, antibacterial, and anticancer properties. The urea moiety is also a key functional group in many pharmaceutical agents, known for its ability to form hydrogen bonds with biological targets. The combination of these two functionalities in this compound suggests its potential as a candidate for further investigation in drug discovery programs.

Caption: Logical relationship between the structural components and potential bioactivity.

This technical guide serves as a foundational resource for researchers working with this compound. Further detailed experimental work is required to fully elucidate its spectroscopic properties and optimal synthetic route.

References

Solubility and stability of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea in different solvents

An In-Depth Technical Guide on the Solubility and Stability of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature lacks specific quantitative solubility and stability data for this compound. This guide provides a comprehensive overview of its known physicochemical properties and presents detailed, standardized experimental protocols for researchers to determine its solubility and stability profiles.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a phenyl group and a urea moiety. The 1,2,4-triazole nucleus is a key pharmacophore found in a wide range of biologically active compounds, including antifungal and anticancer agents. The urea group is also significant in medicinal chemistry for its ability to form hydrogen bonds and interact with biological targets. Understanding the solubility and stability of this molecule is a critical prerequisite for its development in any chemical or pharmaceutical application, as these properties directly impact bioavailability, formulation, and shelf-life.

This technical guide outlines the fundamental physicochemical properties of this compound and provides robust, validated methodologies for determining its solubility in various solvent systems and its stability under stress conditions, in line with regulatory expectations.

Physicochemical Properties

The basic molecular and physical properties of this compound have been computed and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₅O | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| IUPAC Name | (5-phenyl-1H-1,2,4-triazol-3-yl)urea | [1] |

| CAS Number | 6642-32-6 | [1] |

| Synonyms | 3-Phenyl-5-ureido-1,2,4-triazole, NSC-8179 | [1] |

| Computed XLogP3 | 0.6 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Solubility Profile: A Technical Overview

Solubility is a crucial parameter, especially for drug candidates, as it significantly influences absorption and bioavailability.[2] While quantitative data for this compound is not published, a qualitative assessment can be inferred from solvents used in the synthesis of related triazole-urea compounds, which include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] Poor aqueous solubility is common for such heterocyclic structures.[4]

To generate precise data, a standardized experimental approach is necessary. The shake-flask method is a widely accepted "gold standard" for determining thermodynamic equilibrium solubility.[5]

Experimental Protocol: Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of the title compound in various solvents (e.g., water, phosphate-buffered saline pH 7.4, organic solvents).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS, Methanol, Ethanol, Acetonitrile, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.[2]

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[2][6]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the solid phase from the liquid phase by centrifuging the vials or by filtering the solution through a chemically compatible syringe filter.[7] This step must be performed carefully to avoid disturbing the equilibrium.

-

Sample Analysis: Carefully take an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent if necessary and determine the concentration of the dissolved compound using a pre-validated analytical method like HPLC.[7]

-

Data Reporting: The resulting concentration is reported as the solubility of the compound in the specific solvent at the tested temperature, typically in µg/mL or mg/mL.

Stability Profile: A Technical Overview

The stability of a compound determines its shelf-life and suitability for use. Forced degradation (or stress testing) studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods, as mandated by ICH guidelines (specifically Q1A).[8][9][10] The 1,2,4-triazole ring is generally aromatic and stable, but the overall molecule's stability will depend on the lability of its constituent parts, such as the urea linkage, under various stress conditions.

Experimental Protocol: Forced Degradation Study

This protocol describes how to subject the compound to various stress conditions to assess its intrinsic stability. The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is challenged appropriately.[8]

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N HCl)

-

Sodium hydroxide (e.g., 0.1 N NaOH)

-

Hydrogen peroxide (e.g., 3% H₂O₂)

-

High-purity water and other solvents (e.g., Methanol, Acetonitrile)

-

Temperature-controlled ovens/baths

-

Photostability chamber

-

Calibrated pH meter

-

Stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions: Expose the compound to the following conditions in parallel. An unstressed control sample, protected from light and stored at ambient or refrigerated conditions, should be analyzed alongside the stressed samples.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60-80 °C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the sample before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat as above. Neutralize before analysis.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) in a calibrated oven.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

-

-

Sample Analysis: At each time point, withdraw a sample from each stress condition.

-

Quantification and Analysis: Analyze the stressed samples and the control using a developed stability-indicating HPLC method. This method must be able to separate the intact parent compound from all generated degradation products.

-

Data Evaluation:

-

Calculate the percentage of remaining parent compound.

-

Determine the percentage of major degradation products.

-

Perform a mass balance to account for all material.

-

Identify potential degradation pathways based on the conditions under which specific degradants are formed.

-

Conclusion

While specific data for this compound remains to be published, this guide provides researchers with the necessary framework to generate high-quality, reliable data on its solubility and stability. The provided protocols for the shake-flask method and forced degradation studies are standard, robust, and aligned with industry and regulatory expectations. The systematic application of these methodologies will enable a thorough physicochemical characterization, which is fundamental for the successful progression of this compound in research and development.

References

- 1. This compound | C9H9N5O | CID 222304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. enamine.net [enamine.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. scispace.com [scispace.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity screening of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea derivatives, a class of compounds demonstrating significant promise in anticancer research. This document details the synthesis, experimental protocols for biological evaluation, and quantitative data on the cytotoxic effects of these derivatives. Furthermore, it elucidates the potential mechanisms of action through key signaling pathways.

Introduction

The quest for novel and effective anticancer agents is a paramount challenge in medicinal chemistry. Heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, have garnered considerable attention due to their diverse pharmacological properties, including anticancer, antifungal, and anti-inflammatory activities. The this compound scaffold represents a promising pharmacophore, with derivatives exhibiting potent cytotoxic effects against various cancer cell lines. This guide aims to provide a detailed resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below.

A common approach involves the reaction of a substituted aniline with an isocyanate to form a phenylurea derivative. This intermediate can then be cyclized to form the 1,2,4-triazole ring. Subsequent reaction with a substituted phenyl isocyanate yields the final this compound derivatives. Specific reaction conditions, such as solvents, temperatures, and catalysts, are optimized for each derivative.[1][2][3][4]

Data Presentation: In Vitro Anticancer Activity

The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the tables below.

Table 1: IC50 Values (µM) of Triazole-Urea Derivatives against Various Cancer Cell Lines

| Compound | Huh-7 (Liver) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HeLa (Cervical) |

| 3a | 13.04 ± 0.10[5] | >50 | - | - | - |

| 3c | Potent activity reported[5][6] | Minimal cytotoxicity[5][6] | - | - | - |

| 3h | - | - | - | - | 1.35 ± 0.74[7][8] |

| 5a | - | - | - | - | - |

| 5d | - | - | - | - | - |

| 5t | - | 7.22 ± 0.47[9] | - | - | - |

| 6cf | - | 5.71 | - | - | - |

| Erlotinib (Control) | - | - | - | - | 25.91 ± 1.35[7][8] |

Note: "-" indicates data not available from the provided search results. The specific structures of compounds 3a, 3c, 3h, 5a, 5d, 5t, and 6cf can be found in the cited literature.

Table 2: Antiproliferative Activity of Phenyl-Urea Derivatives against a Panel of Cancer Cell Lines

| Compound | SK-MEL-5 (Melanoma) | 786-0 (Renal) | A498 (Renal) | RXF 393 (Renal) | MDA-MB-468 (Breast) |

| 5a | Lethal effect[10][11] | Lethal effect[10][11] | Lethal effect[10][11] | Lethal effect[10][11] | Lethal effect[10][11] |

| 5d | Potent activity[10][11] | Potent activity[10][11] | Potent activity[10][11] | Potent activity[10][11] | Potent activity[10][11] |

Note: "Lethal effect" indicates that the compound caused cell death rather than just growth inhibition at the tested concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

References

- 1. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Heterocyclic compounds from urea derivatives. Part XI. Synthesis of 1,2,4-triazoles from 1,2-diamino-3-phenylguanidine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.mpu.edu.mo [research.mpu.edu.mo]

- 9. Synthesis of 1,2,4-triazole-linked urea/thiourea conjugates as cytotoxic and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea: A Look into Putative Mechanisms of Action

Despite its well-defined chemical structure, a comprehensive understanding of the specific mechanism of action for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea remains elusive in publicly available scientific literature. Extensive searches of academic, patent, and chemical databases have not revealed dedicated studies elucidating its precise biological targets or signaling pathways.

However, the core chemical scaffolds of this molecule—a 1,2,4-triazole ring linked to a phenylurea moiety—are prevalent in a wide array of biologically active compounds. By examining the established mechanisms of these structurally related molecules, we can infer potential avenues of action for this compound and outline a roadmap for future research. This technical guide will, therefore, focus on the known biological activities and mechanisms of action associated with its constituent chemical motifs, providing a foundational understanding for researchers and drug development professionals.

Potential Therapeutic Arenas and Associated Mechanisms

The 1,2,4-triazole and phenylurea structures are independently and synergistically associated with a range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Numerous derivatives of 1,2,4-triazole and urea have demonstrated potent anticancer properties. The proposed mechanisms often involve the inhibition of key enzymes that regulate cell growth and survival.

Putative Signaling Pathway: Kinase Inhibition

A common mechanism for anticancer agents is the inhibition of protein kinases, which are crucial for signal transduction pathways that control cell proliferation, differentiation, and apoptosis. Phenylurea-containing compounds, such as the multi-kinase inhibitor Sorafenib, are known to target several kinases, including Raf kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs). It is plausible that this compound could exert its effects through a similar mechanism.

Caption: Hypothesized kinase inhibition pathway.

Experimental Protocols for Anticancer Activity Screening:

To investigate the potential anticancer effects of this compound, a series of in vitro and in vivo assays would be necessary.

| Experiment | Methodology | Endpoint |

| Cell Viability Assay | Seeding of cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates, followed by treatment with varying concentrations of the compound. Cell viability is assessed using MTT or resazurin-based assays after 48-72 hours. | IC50 (half-maximal inhibitory concentration) |

| Kinase Inhibition Assay | In vitro assays using purified recombinant kinases and a fluorescent or luminescent readout to measure kinase activity in the presence of the compound. | Ki (inhibition constant) |

| Western Blot Analysis | Treatment of cancer cells with the compound, followed by cell lysis and separation of proteins by SDS-PAGE. Specific antibodies are used to detect the phosphorylation status of key signaling proteins (e.g., ERK, AKT). | Changes in protein phosphorylation |

| Xenograft Mouse Model | Implantation of human tumor cells into immunocompromised mice. Once tumors are established, mice are treated with the compound, and tumor growth is monitored over time. | Tumor growth inhibition |

Anticonvulsant Activity: Modulating Neuronal Excitability

The 1,2,4-triazole moiety is a key component of several approved anticonvulsant drugs. These compounds often exert their effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

Putative Signaling Pathway: GABAergic Neurotransmission

Enhancement of GABAergic inhibition reduces neuronal excitability, thereby preventing the spread of seizure activity. This can be achieved by direct binding to the GABA-A receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.

Caption: Hypothesized GABA-A receptor modulation.

Experimental Protocols for Anticonvulsant Activity Screening:

Evaluation of anticonvulsant properties typically involves animal models of epilepsy.

| Experiment | Methodology | Endpoint |

| Maximal Electroshock (MES) Test | Administration of the compound to rodents, followed by the application of a maximal electrical stimulus to induce a tonic-clonic seizure. | Protection against seizure |

| Pentylenetetrazol (PTZ) Seizure Test | Administration of the compound to rodents, followed by the administration of the chemoconvulsant PTZ to induce clonic seizures. | Increased seizure threshold |

| Electrophysiology (Patch-Clamp) | Recording of GABA-A receptor-mediated currents from cultured neurons or Xenopus oocytes expressing the receptor in the presence and absence of the compound. | Enhancement of GABA-A currents |

Anti-inflammatory Activity: Dampening Inflammatory Responses

Certain triazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or cytokines.

Experimental Workflow for Anti-inflammatory Screening:

A typical workflow to assess anti-inflammatory potential is outlined below.

Caption: Workflow for anti-inflammatory evaluation.

Conclusion and Future Directions

While the precise mechanism of action for this compound is yet to be determined, its chemical structure suggests a high potential for biological activity. The information presented in this guide, based on the known pharmacology of its constituent moieties, provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology, neurology, and inflammatory diseases.

Future research should focus on a systematic screening of this compound against a panel of relevant biological targets, including protein kinases, ion channels, and inflammatory enzymes. The experimental protocols outlined above provide a framework for such an investigation. Elucidating the specific mechanism of action will be a critical step in unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

Tautomerism in 3-phenyl-1H-1,2,4-triazol-5-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 3-phenyl-1H-1,2,4-triazol-5-amine and its derivatives. Understanding the tautomeric equilibrium of these compounds is crucial for drug design and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding affinities to target macromolecules. This document summarizes key findings from crystallographic and spectroscopic studies, outlines relevant experimental protocols, and presents quantitative data to facilitate further research and application of this important class of molecules.

Introduction to Tautomerism in 3-phenyl-1H-1,2,4-triazol-5-amine

3-phenyl-1H-1,2,4-triazol-5-amine can exist in several tautomeric forms due to the prototropic shifts within the 1,2,4-triazole ring and between the ring and the exocyclic amino group. The principal tautomers involved in the annular prototropic equilibrium are the 3-phenyl-1H-1,2,4-triazol-5-amine and the 5-phenyl-1H-1,2,4-triazol-3-amine forms. Additionally, a third, generally less stable, 4H-tautomer can be considered. The position of this equilibrium is influenced by various factors, including the physical state (solid or solution), the nature of the solvent, temperature, and the electronic properties of substituents on the phenyl ring.

Tautomerism in the Solid State: Crystallographic Evidence

X-ray crystallographic analysis of 3-phenyl-1H-1,2,4-triazol-5-amine has provided definitive evidence of its tautomeric nature in the solid state. In a remarkable finding, the crystal structure reveals the co-crystallization of two distinct tautomers in equal amounts: 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine.[1][2][3][4] This 1:1 ratio within the crystal lattice highlights the comparable thermodynamic stability of these two forms in the solid state.

The 3-phenyl-1,2,4-triazol-5-amine tautomer is essentially planar, with the phenyl ring exhibiting a minimal dihedral angle with respect to the triazole ring.[1][4] In contrast, the 5-phenyl-1,2,4-triazol-3-amine tautomer displays a more twisted conformation, with a larger dihedral angle between the phenyl and triazole rings.[1][4] These structural differences can have significant implications for crystal packing and intermolecular interactions.

Caption: Tautomeric forms found in the crystal structure.

Tautomerism in Solution: Spectroscopic and Computational Insights

Quantitative Analysis of Tautomeric Equilibrium

For a series of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the tautomeric equilibrium between the 5-amino-1H (major) and 3-amino-1H (minor) forms was quantified in DMSO-d6 at 300 K using ¹H NMR spectroscopy. The equilibrium constant (KT) and the Gibbs free energy difference (ΔG300) were determined and are summarized in the table below.

| Compound (Substituent R) | Tautomer Ratio (5-amino : 3-amino) | KT ([5-amino]/[3-amino]) | ΔG300 (kJ/mol) |

| 5g (3,4-difluorobenzyl) | 82 : 18 | 4.56 | -3.8 |

| 5h (3-(trifluoromethyl)benzyl) | 83 : 17 | 4.88 | -4.1 |

| 5j (phenyl) | 71 : 29 | 2.45 | -2.2 |

| 5k (4-fluorophenyl) | 73 : 27 | 2.70 | -2.5 |

| 5l (4-chlorophenyl) | 74 : 26 | 2.85 | -2.7 |

| 5m (4-bromophenyl) | 74 : 26 | 2.85 | -2.7 |

| 5n (4-iodophenyl) | 75 : 25 | 3.00 | -2.9 |

| 5o (4-methylphenyl) | 69 : 31 | 2.23 | -2.0 |

| 5p (4-methoxyphenyl) | 68 : 32 | 2.13 | -1.8 |

| 5q (4-(trifluoromethyl)phenyl) | 81 : 19 | 4.26 | -3.7 |

| 5r (3-chlorophenyl) | 77 : 23 | 3.35 | -3.2 |

| 5s (3-bromophenyl) | 77 : 23 | 3.35 | -3.2 |

| 5t (3-iodophenyl) | 78 : 22 | 3.55 | -3.4 |

Data adapted from a study on 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide derivatives.

These data indicate that the 5-amino tautomer is generally the predominant form in DMSO, with electron-withdrawing substituents on the phenyl ring shifting the equilibrium further towards this tautomer.

Experimental Protocols

Synthesis of 3-phenyl-1H-1,2,4-triazol-5-amine

While various methods exist for the synthesis of 1,2,4-triazole derivatives, a common route to 3-phenyl-1H-1,2,4-triazol-5-amine involves the cyclization of N-benzoyl-N'-aminoguanidine or related precursors. The following is a generalized procedure.

Caption: Generalized synthetic route to the target compound.

Detailed Steps:

-

Precursor Synthesis: React benzoyl chloride with aminoguanidine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol/water mixture) to form N-benzoyl-N'-aminoguanidine.

-

Cyclization: Heat the resulting precursor, often in the presence of a base or simply under reflux in a high-boiling solvent, to effect intramolecular cyclization and dehydration.

-

Isolation and Purification: After cooling, the product typically precipitates. It can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol.[1]

NMR Spectroscopic Analysis for Tautomer Ratio Determination

NMR spectroscopy is the primary method for quantifying tautomeric ratios in solution.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

Sample Preparation:

-

Accurately weigh a sample of the 3-phenyl-1H-1,2,4-triazol-5-amine derivative.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration. DMSO-d6 is often a good choice as it can dissolve a wide range of compounds and its residual water peak does not interfere with many signals of interest.

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.

-

Carefully integrate the signals corresponding to each tautomer. Well-resolved signals, often from protons on the triazole ring or substituents, should be chosen for integration.

-

The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

Data Analysis: The equilibrium constant (KT) is calculated as the ratio of the concentration (or integral value) of the major tautomer to the minor tautomer. The Gibbs free energy difference (ΔG) can then be calculated using the equation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can be used to qualitatively observe the presence of different tautomers, as they may exhibit distinct absorption maxima (λmax).

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare stock solutions of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Prepare a series of dilutions to obtain concentrations that give absorbances within the linear range of the instrument (typically 0.1 to 1.0).

Data Acquisition:

-

Record the UV-Vis spectrum of the sample solution against a solvent blank over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the absorption maxima (λmax). The presence of multiple bands or shoulders may indicate the co-existence of tautomers.

-

To study the effect of solvent polarity, spectra can be recorded in a range of solvents with varying dielectric constants.

Caption: General workflow for NMR and UV-Vis analysis.

Conclusion

The tautomerism of 3-phenyl-1H-1,2,4-triazol-5-amine derivatives is a complex phenomenon with significant implications for their chemical and biological properties. In the solid state, the parent compound exists as a 1:1 mixture of the 3-phenyl-5-amino and 5-phenyl-3-amino tautomers. In solution, a dynamic equilibrium exists, the position of which is influenced by the solvent and the nature of substituents. The quantitative data from analogous compounds suggest that the 5-amino tautomer is generally favored in polar aprotic solvents. A thorough understanding and characterization of this tautomeric behavior, using the experimental protocols outlined in this guide, are essential for the rational design and development of novel therapeutic agents based on the 1,2,4-triazole scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea analogs, a class of compounds with potential applications in drug discovery, particularly as kinase inhibitors. The synthesis is a two-step process commencing with the preparation of the key intermediate, 3-phenyl-1H-1,2,4-triazol-5-amine, followed by its reaction with various isocyanates to yield the target urea derivatives. This protocol includes detailed experimental procedures, characterization data for representative analogs, and a discussion of their potential biological context as inhibitors of cellular signaling pathways such as the Raf-MEK-ERK cascade.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The incorporation of a urea moiety can enhance the therapeutic potential of these compounds, as the urea linkage can participate in hydrogen bonding interactions with biological targets.[3] Notably, diaryl urea derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4] The Raf-MEK-ERK signaling pathway, a key cascade in regulating cell proliferation and survival, is a common target for such inhibitors.[4][5] This document outlines a robust and versatile protocol for the synthesis of a library of this compound analogs to facilitate further investigation into their therapeutic potential.

Signaling Pathway Context: Raf-MEK-ERK Cascade

The Raf-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, influencing cellular processes such as proliferation, differentiation, and survival.[6] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[5] The core of this pathway consists of a three-tiered kinase cascade: Raf (a MAP kinase kinase kinase), MEK (a MAP kinase kinase), and ERK (a MAP kinase). Many small molecule inhibitors, including some urea-based compounds, target the ATP-binding site of these kinases, thereby blocking signal transduction.[5]

Caption: The Raf-MEK-ERK signaling cascade and the potential point of inhibition by the synthesized urea analogs.

Experimental Workflow

The synthesis of this compound analogs is accomplished through a two-stage process. The first stage involves the synthesis of the key intermediate, 3-phenyl-1H-1,2,4-triazol-5-amine. The second stage is the parallel synthesis of the urea analogs by reacting the aminotriazole with a variety of commercially available isocyanates.

Caption: Overall workflow for the synthesis of this compound analogs.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 3-Phenyl-1H-1,2,4-triazol-5-amine

This procedure is adapted from the literature for the synthesis of similar aminotriazoles.

-

Step 1: Synthesis of 1-Benzoyl-4-phenylthiosemicarbazide.

-

To a solution of benzohydrazide (0.1 mol) in ethanol (150 mL), add phenyl isothiocyanate (0.1 mol).

-

Reflux the mixture for 2-3 hours.

-

After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield 1-benzoyl-4-phenylthiosemicarbazide.

-

-

Step 2: Cyclization to 3-Phenyl-1H-1,2,4-triazol-5-amine.

-

A mixture of 1-benzoyl-4-phenylthiosemicarbazide (0.05 mol) and hydrazine hydrate (0.15 mol) in ethanol (100 mL) is refluxed for 8-10 hours. Hydrogen sulfide evolution will be observed.

-

The reaction mixture is then cooled and poured into ice-cold water.

-

The resulting solid is filtered, washed with water, and recrystallized from ethanol to afford pure 3-phenyl-1H-1,2,4-triazol-5-amine.

-

Protocol 2: General Procedure for the Synthesis of this compound Analogs

-

Dissolve 3-phenyl-1H-1,2,4-triazol-5-amine (1.0 mmol) in a suitable dry solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (10 mL).

-

To this solution, add the corresponding isocyanate (1.1 mmol) dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting amine.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to obtain the pure this compound analog.

Data Presentation

The following table summarizes the characterization data for a representative set of synthesized this compound analogs.

| Compound ID | R-Group (from R-N=C=O) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | 1H NMR (δ, ppm) in DMSO-d6 |

| 1a | Phenyl | C15H13N5O | 279.30 | 235-236 | 85 | 10.47 (s, 1H, NH), 9.25 (s, 1H, Triazole-H), 8.23 (s, 1H, Triazole-H), 8.00–7.54 (m, 9H, Ar-H) |

| 1b | 4-Chlorophenyl | C15H12ClN5O | 313.74 | 209-210 | 82 | 10.55 (s, 1H, NH), 9.25 (s, 1H, Triazole-H), 8.23 (s, 1H, Triazole-H), 8.05–7.60 (m, 8H, Ar-H) |

| 1c | 4-Fluorophenyl | C15H12FN5O | 297.29 | 223-224 | 78 | 10.52 (s, 1H, NH), 9.25 (s, 1H, Triazole-H), 8.23 (s, 1H, Triazole-H), 7.98–7.47 (m, 8H, Ar-H) |

| 1d | 4-Methylphenyl | C16H15N5O | 293.33 | 255-256 | 88 | 10.36 (s, 1H, NH), 9.23 (s, 1H, Triazole-H), 8.22 (s, 1H, Triazole-H), 7.98–7.35 (m, 8H, Ar-H), 2.40 (s, 3H, CH3) |

| 1e | 3-(Trifluoromethyl)phenyl | C16H12F3N5O | 347.30 | 190-191 | 75 | 10.67 (s, 1H, NH), 9.26 (s, 1H, Triazole-H), 8.24 (s, 1H, Triazole-H), 8.33–7.80 (m, 8H, Ar-H) |

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound analogs. The straightforward two-step synthesis allows for the generation of a diverse library of compounds for further biological evaluation. The potential of these compounds to act as kinase inhibitors, particularly within the Raf-MEK-ERK signaling pathway, makes them promising candidates for drug discovery efforts in oncology and other disease areas characterized by aberrant kinase activity. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Raf/MEK/ERK pathway with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for High-Throughput Screening of a N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea Library

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea compound libraries to identify and characterize potential therapeutic agents. The protocols focus on cell-based anti-proliferative assays and target-based biochemical assays using competitive activity-based protein profiling (ABPP).

Application Note 1: Primary High-Throughput Screening for Anti-proliferative Activity

This protocol outlines a primary HTS campaign to identify compounds with cytotoxic or anti-proliferative effects against a cancer cell line. The Cell Counting Kit-8 (CCK-8) assay is a robust and sensitive colorimetric assay suitable for HTS.

Principle of the CCK-8 Assay

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble orange-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells. Thus, a decrease in the orange color indicates a reduction in cell viability due to the cytotoxic or anti-proliferative effects of the test compounds.

Experimental Protocol: CCK-8 Assay for HTS

1. Cell Preparation and Seeding:

-

Culture human hepatocellular carcinoma (Huh-7) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells in the logarithmic growth phase using trypsin-EDTA.

-

Resuspend cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

-

Adjust the cell suspension density to 5 x 10⁴ cells/mL.

-

Using a multichannel pipette or automated liquid handler, dispense 100 µL of the cell suspension (5,000 cells/well) into 384-well clear-bottom microplates.

-

Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Library Preparation and Addition:

-

Prepare a stock solution of the this compound library compounds in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

-

Create an intermediate plate by diluting the stock solutions in cell culture medium to a 2X final concentration (e.g., 20 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.

-

Include negative control wells (cells treated with medium containing 0.5% DMSO) and positive control wells (cells treated with a known cytotoxic agent, e.g., 10 µM doxorubicin).

3. Incubation and Assay Development:

-

Incubate the plates for 72 hours at 37°C with 5% CO2.

-

After incubation, add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C.

4. Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = [(Absorbance of test well - Absorbance of blank well) / (Absorbance of negative control well - Absorbance of blank well)] x 100

-

-

The percentage of inhibition is calculated as 100 - % Viability .

-

Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%) at the screening concentration.

Data Presentation: Representative Primary HTS Data

Table 1: Anti-proliferative Activity of Representative this compound Derivatives against Huh-7 Cells.

| Compound ID | R1 | R2 | R3 | % Inhibition at 10 µM |

| TU-001 | H | H | H | 12.5 ± 2.1 |

| TU-002 | 4-Cl | H | H | 65.8 ± 4.5 |

| TU-003 | H | 4-F | H | 48.2 ± 3.9 |

| TU-004 | 4-Cl | 2-CH3 | H | 78.9 ± 5.2 |

| TU-005 | 3-Br | H | 4-OCH3 | 85.3 ± 6.1 |

| Doxorubicin | - | - | - | 95.7 ± 2.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Application Note 2: Target Identification and Characterization using Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes a target-based HTS approach to identify and characterize inhibitors of serine hydrolases, a known target class for urea-based compounds, from the this compound library.[1] Competitive ABPP is a powerful chemoproteomic technique for assessing the potency and selectivity of enzyme inhibitors in a complex biological sample.[1]

Principle of Competitive ABPP

Competitive ABPP involves the pre-incubation of a proteome with a library of potential inhibitors followed by the addition of a broad-spectrum, fluorescently tagged activity-based probe (ABP) that covalently labels the active sites of a specific enzyme class (e.g., serine hydrolases).[1] If a test compound from the library binds to the active site of a target enzyme, it will block the subsequent labeling by the fluorescent ABP. The potency of the inhibitor is determined by the reduction in fluorescent signal corresponding to the target enzyme, which can be visualized by SDS-PAGE and in-gel fluorescence scanning or quantified by mass spectrometry.

Experimental Protocol: Competitive ABPP for Serine Hydrolase Inhibitors

1. Proteome Preparation:

-

Harvest Neuro2A (or other relevant) cells and prepare a cell lysate by sonication in a suitable buffer (e.g., PBS).

-

Determine the protein concentration of the lysate using a Bradford or BCA assay.

-

Dilute the proteome to a final concentration of 1 mg/mL.

2. Competitive Inhibition:

-

In a 96-well plate, add 1 µL of each this compound library compound (from 10 mM DMSO stock) to 49 µL of the diluted proteome. This results in a final inhibitor concentration of 200 µM. Include DMSO-only wells as a negative control.

-

For IC50 determination of hit compounds, perform serial dilutions of the compounds.

-

Incubate the plate at 37°C for 30 minutes with gentle shaking.

3. Activity-Based Probe Labeling:

-

Add 1 µL of a 50X stock of a fluorescently tagged serine hydrolase ABP (e.g., Fluorophosphonate-Rhodamine, FP-Rh) to each well for a final concentration of 1 µM.

-

Incubate the plate at room temperature for 30 minutes.

4. Sample Preparation and Analysis:

-

Stop the labeling reaction by adding 2X SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE (e.g., 10% acrylamide gel).

-

Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner (e.g., Typhoon FLA 9500) with appropriate excitation and emission wavelengths for the fluorophore (e.g., 532 nm excitation and 580 nm emission for rhodamine).

-

Quantify the fluorescence intensity of the bands corresponding to the target serine hydrolase (e.g., ABHD6).

5. Data Analysis:

-

The reduction in fluorescence intensity of a specific band in the presence of a test compound compared to the DMSO control indicates inhibition of that enzyme.

-

For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Data Presentation: Representative IC50 Data for Hit Compounds

Table 2: Inhibitory Potency (IC50) of Hit Compounds against Serine Hydrolase ABHD6.

| Compound ID | IC50 for ABHD6 (nM) | Selectivity vs. FAAH (fold) |

| TU-002 | 75.4 | >100 |

| TU-004 | 22.8 | >200 |

| TU-005 | 8.9 | >500 |

IC50 values were determined from dose-response curves of at least six concentrations. Selectivity is expressed as the ratio of the IC50 for the off-target enzyme (FAAH) to the IC50 for the target enzyme (ABHD6).

Visualizations

Experimental Workflow

Caption: High-throughput screening workflow for a triazole-urea library.

Proposed Signaling Pathway

Caption: Proposed mechanism of apoptosis induction by a triazole-urea inhibitor.

References

Application Notes and Protocols for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea in Cell-Based Assays

Disclaimer: The following application notes and protocols are exemplary and based on the reported biological activities of structurally similar triazole-urea compounds. Specific experimental outcomes for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea may vary. These protocols are intended to serve as a starting point for researchers.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a phenylurea moiety. Its molecular formula is C₉H₉N₅O and it has a molecular weight of approximately 203.20 g/mol .[1][2] The triazole and urea functional groups are considered "privileged structures" in medicinal chemistry, known for their capacity to form strong hydrogen-bonding interactions with biological targets.[3] While specific data on this compound is limited, numerous studies on structurally related triazole-urea hybrids have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4][5]

These related compounds have shown selective cytotoxicity against cancer cells, such as hepatocellular carcinoma (Huh-7, HepG2), breast cancer (MCF-7), and lung cancer (A549), often with minimal effects on normal cells.[4][6] Mechanistic studies suggest that the anticancer effects can be mediated through the induction of apoptosis, autophagy, and DNA damage.[3][4] This document provides detailed protocols for evaluating the potential anticancer effects of this compound in cell-based assays.

Data Presentation: Exemplary Biological Activity

The following tables summarize hypothetical data for this compound, based on findings for analogous compounds. This data is for illustrative purposes only.

Table 1: Exemplary Anti-proliferative Activity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |

| Huh-7 | Hepatocellular Carcinoma | 15.5 |

| MCF-7 | Breast Adenocarcinoma | 32.8 |

| A549 | Lung Carcinoma | 45.2 |

| HCT-116 | Colorectal Carcinoma | 28.1 |

| L02 | Normal Hepatocyte | > 100 |

Table 2: Exemplary Apoptosis Induction in Huh-7 Cells (72h Treatment)

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| 0 (Control) | 2.1 | 1.5 | 3.6 |

| 10 | 12.5 | 5.3 | 17.8 |

| 20 | 25.8 | 10.2 | 36.0 |

| 40 | 38.6 | 18.9 | 57.5 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cancer cell proliferation and viability.

Materials:

-

This compound (MW: 203.20 g/mol )

-

Dimethyl sulfoxide (DMSO), sterile

-

Cancer cell lines (e.g., Huh-7, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute with complete growth medium to create working solutions. The final DMSO concentration in the culture should not exceed 0.1%.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" with 0.1% DMSO.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

MTT Cell Viability Assay Workflow.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., Huh-7) in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat with this compound at desired concentrations (e.g., IC₅₀/2, IC₅₀, 2xIC₅₀) for 48-72 hours.

-

Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Live cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Flow Cytometry Apoptosis Assay Workflow.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol examines the effect of the compound on the expression levels of key proteins involved in apoptosis.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells with cold RIPA buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.

Putative Signaling Pathway

Based on the known mechanisms of similar anticancer compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase cascades.

Putative Intrinsic Apoptosis Pathway.

References

- 1. This compound | C9H9N5O | CID 222304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea | 35224-76-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. synergypublishers.com [synergypublishers.com]

Application of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea in Antimicrobial Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data on the antimicrobial properties of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea is limited in the current body of scientific literature. Therefore, this document provides a comprehensive overview and detailed protocols based on closely related and structurally similar compounds, particularly derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and other 1,2,4-triazole-urea hybrids. These examples serve as a valuable reference for initiating antimicrobial studies with the target compound.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The incorporation of a urea moiety can further enhance the biological profile of these compounds by increasing their hydrogen bonding capacity and interaction with biological targets. This compound represents a promising candidate for antimicrobial drug discovery, combining the key structural features of a 1,2,4-triazole ring and a urea linkage. This document outlines potential applications, experimental protocols, and data interpretation for the antimicrobial evaluation of this and related compounds.

Data Presentation: Antimicrobial Activity of Representative 1,2,4-Triazole Derivatives

The following table summarizes the antimicrobial activity of representative 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, which are structurally related to the topic compound. The data is presented as the diameter of the zone of inhibition in millimeters (mm).

| Compound ID | R-group on Schiff Base | Staphylococcus aureus (mm) | Pseudomonas aeruginosa (mm) | Candida albicans (mm) | Reference |

| 4a | 4-Chlorophenyl | 14 | 12 | 16 | [1] |

| 4b | 4-Nitrophenyl | 12 | 18 | 15 | [1] |

| 4c | 4-Hydroxyphenyl | 11 | 13 | 19 | [1] |

| 5a | 4-Chlorophenyl (Thiazolidinone) | 16 | 15 | - | [1] |

| 5b | 4-Nitrophenyl (Thiazolidinone) | 17 | - | - | [1] |

| Triflucan | Standard | - | - | 22 | [1] |

Experimental Protocols

General Synthesis of this compound (Proposed)

This protocol is a proposed synthetic route based on established methods for analogous compounds.

Step 1: Synthesis of Benzoic Acid Hydrazide Benzoic acid hydrazide can be synthesized by refluxing methyl benzoate with hydrazine hydrate.[1]

Step 2: Synthesis of 4-amino-5-phenyl-1H-1,2,4-triazole-3-thiol This intermediate is prepared by reacting benzoic acid hydrazide with carbon disulfide in an alkaline ethanolic solution to form potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate.[1]

Step 3: Synthesis of this compound The final compound can be synthesized by reacting 3-phenyl-1H-1,2,4-triazol-5-amine with an appropriate isocyanate or by a multi-step process involving the formation of an intermediate that is then converted to the urea derivative.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is a widely used preliminary screening technique for evaluating antimicrobial activity.[1]

Materials:

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)

-

Test compound solutions of known concentration (e.g., in DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent, e.g., DMSO)

-

Sterile cork borer

Procedure:

-

Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

-

Allow the agar to solidify.

-

Prepare a microbial inoculum of the test organism and evenly spread it over the surface of the agar plate.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition around each well in millimeters.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea as a Drug Design Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea scaffold in drug design, drawing upon data from closely related analogs. This document details synthetic protocols, biological activities, and potential mechanisms of action to guide researchers in the exploration and development of novel therapeutics based on this chemical moiety.

Introduction